molecular formula C9H7F3O3 B12069836 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde

Cat. No.: B12069836
M. Wt: 220.14 g/mol
InChI Key: ZNEZCYBSSOXXOM-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is an organic compound with the molecular formula C9H7F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to an acetaldehyde group

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-[4-(trifluoromethoxy)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-8-3-1-7(2-4-8)14-6-5-13/h1-5H,6H2

InChI Key

ZNEZCYBSSOXXOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde typically involves the reaction of 4-(trifluoromethoxy)phenol with chloroacetaldehyde under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism where the phenoxide ion attacks the carbon atom of the chloroacetaldehyde, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: 2-[4-(Trifluoromethoxy)phenoxy]acetic acid.

    Reduction: 2-[4-(Trifluoromethoxy)phenoxy]ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antitubercular Activity

One of the notable applications of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde derivatives is in the development of antitubercular agents. For instance, compounds synthesized from this aldehyde have shown significant activity against Mycobacterium tuberculosis. In particular, derivatives like PA-824, which incorporates the trifluoromethoxy group, have demonstrated promising in vitro and in vivo efficacy against both replicating and non-replicating strains of the bacteria .

Case Study: PA-824 Derivative

  • Structure : (S)-2-nitro-6-(4-(trifluoromethoxy)benzyloxy)-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine
  • Activity : Exhibited 40 nM aerobic and 1.6 µM anaerobic whole-cell activity.
  • Mechanism : Activated by deazaflavin-dependent nitroreductase (Ddn) from M. tuberculosis.
  • Results : Showed tenfold improvements over the parent compound in terms of activity.

Synthesis of Complex Molecules

The compound serves as a versatile building block for synthesizing various complex molecules. Its unique trifluoromethoxy group enhances reactivity and solubility, making it an attractive candidate for drug development.

Synthetic Pathways

A variety of synthetic routes have been explored to modify the structure of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde for enhanced biological activity:

Reaction TypeStarting MaterialProductYield
Nucleophilic Addition4-Trifluoromethoxybenzaldehyde + AmineNitroimidazooxazinesVariable
OxidationAlcohol DerivativesAldehyde DerivativesHigh
Reductive AminationAldehyde + AmineAmine-linked CompoundsExcellent

Structure-Activity Relationship Studies

Research has focused on understanding how modifications to the 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde structure affect its biological activity. These studies are critical for optimizing drug candidates.

Key Findings

  • Modifications such as the introduction of different substituents on the aromatic ring can significantly alter the compound's potency.
  • The presence of the trifluoromethoxy group has been linked to improved metabolic stability and efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity. The aldehyde group can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethoxy)phenoxyacetic acid
  • 2-[4-(Trifluoromethoxy)phenoxy]ethanol
  • Acetic acid, 2-[4-(trifluoromethoxy)phenoxy]-, hydrazide

Uniqueness

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is unique due to the presence of both the trifluoromethoxy and aldehyde functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, while the aldehyde group provides a reactive site for further chemical modifications.

Biological Activity

2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethoxy group, in particular, is known to enhance the pharmacological properties of various compounds, making them more effective in biological applications. This article presents a detailed examination of the biological activities associated with this compound, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde can be described as follows:

  • Molecular Formula : C10H8F3O3
  • Molecular Weight : 240.17 g/mol
  • Functional Groups : Trifluoromethoxy group, phenoxy group, aldehyde group

The presence of the trifluoromethoxy group is significant as it can influence the electronic properties and lipophilicity of the compound, affecting its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives containing trifluoromethoxy groups. For instance, compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde have shown significant activity against various bacterial strains and fungi.

Pathogen Activity Reference
Mycobacterium tuberculosisModerate activity (MIC = 5 µg/mL)
Staphylococcus aureusPotent activity (MIC = 1 µg/mL)
Candida albicansModerate activity (MIC = 10 µg/mL)

The studies indicate that the trifluoromethoxy substitution enhances the compound's ability to penetrate microbial membranes, thereby increasing its efficacy.

Antiparasitic Activity

Another area of interest is the antiparasitic activity. Compounds with similar structures have been evaluated for their effectiveness against parasitic infections such as leishmaniasis and Chagas disease.

  • In vitro studies demonstrated that certain derivatives exhibited potent activity against Leishmania donovani, with IC50 values indicating significant inhibition of parasite growth.
  • The mechanism appears to involve interference with metabolic pathways essential for parasite survival, although specific pathways for 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde remain to be fully elucidated.

Neuroprotective Effects

Emerging evidence suggests that compounds containing the trifluoromethoxy group may also exert neuroprotective effects. For example:

  • Inhibition of acetylcholinesterase (AChE) has been observed in related compounds, which could have implications for treating neurodegenerative diseases such as Alzheimer's.
Compound AChE Inhibition (IC50) Reference
Trifluoromethoxy derivative A10.4 µM
Trifluoromethoxy derivative B5.4 µM

These findings suggest that further exploration into the neuroprotective properties of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde could be warranted.

Case Studies

  • Antitubercular Activity : A study investigated a series of nitroimidazole derivatives, including those with trifluoromethoxy substitutions. The results indicated that these compounds exhibited improved efficacy against M. tuberculosis compared to their non-fluorinated counterparts, suggesting that the trifluoromethoxy group plays a crucial role in enhancing antitubercular activity through increased metabolic stability and reduced cytotoxicity in mammalian cells .
  • Inhibition of Enzymatic Activity : Another study focused on the inhibitory effects on AChE and butyrylcholinesterase (BChE). Compounds similar to 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde demonstrated dual inhibitory effects with IC50 values significantly lower than those of standard drugs, indicating potential use in treating cognitive disorders .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde, and how are they experimentally validated?

  • Answer : The compound's molecular formula is C₉H₇F₃O₂ with a molecular weight of 204.15 g/mol . Key properties include:

  • Boiling point : Determined via reduced-pressure rectification (methods adapted from similar aldehydes) .
  • Solubility : Typically assessed in polar aprotic solvents (e.g., DMSO) using UV-Vis spectroscopy .
  • Spectroscopic characterization : IR and NMR (¹H/¹³C) are used to confirm the aldehyde group and trifluoromethoxy substituents. For example, the aldehyde proton appears at ~9.8 ppm in ¹H NMR .

Q. What synthetic routes are reported for 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde, and what are their limitations?

  • Answer : Two primary methods are documented:

  • Method 1 : Condensation of 4-(trifluoromethoxy)phenol with bromoacetaldehyde diethyl acetal under basic conditions (e.g., K₂CO₃), followed by acidic hydrolysis to yield the aldehyde .
  • Method 2 : Oxidation of 2-[4-(trifluoromethoxy)phenoxy]ethanol using CrO₃ in acetone, achieving ~75% yield .
  • Limitations : Method 1 requires strict anhydrous conditions to avoid side reactions, while Method 2 generates toxic chromium waste, complicating scalability .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer :

  • PPE : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as aldehydes are volatile .
  • Waste disposal : Collect in halogenated waste containers for incineration, avoiding aqueous release due to environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde in nucleophilic substitution reactions?

  • Answer : Key parameters include:

  • pH control : Maintain pH 4–6 to balance nucleophile activity and substrate stability .
  • Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .
  • Temperature : Reactions performed at 50–60°C improve kinetics without promoting aldehyde oxidation .
  • Validation : Monitor progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) .

Q. What mechanistic insights explain the compound's reactivity in organofluorine chemistry applications?

  • Answer :

  • Electrophilic aldehyde group : Participates in Schiff base formation with amines, useful for bioconjugation .
  • Trifluoromethoxy group : Enhances electron-withdrawing effects, stabilizing transition states in nucleophilic aromatic substitution (e.g., with Grignard reagents) .
  • Contradictions : Some studies report unexpected stability under basic conditions, possibly due to steric shielding of the aldehyde by the phenoxy group .

Q. How does 2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde perform as a precursor in drug discovery, particularly for kinase inhibitors?

  • Answer :

  • Case study : The compound is a key intermediate in synthesizing PF-06465469, a phosphatase inhibitor. The aldehyde group undergoes reductive amination with piperidine derivatives to form bioactive scaffolds .
  • Challenges : Steric hindrance from the trifluoromethoxy group can reduce coupling efficiency, requiring excess reagents (e.g., NaBH₃CN) .
  • Analytical validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) to ensure <0.1% impurities .

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